molecular formula C12H15N B12696393 Benzenamine, 4-(2-cyclohexen-1-yl)- CAS No. 189269-90-7

Benzenamine, 4-(2-cyclohexen-1-yl)-

Cat. No.: B12696393
CAS No.: 189269-90-7
M. Wt: 173.25 g/mol
InChI Key: XZYDGGVWIJMXPF-UHFFFAOYSA-N
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Description

p-(2-Cyclohexen-1-yl)aniline: is an organic compound that features a cyclohexene ring attached to an aniline moiety. This compound is of interest due to its unique structural properties, which combine the reactivity of aniline with the conformational flexibility of the cyclohexene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-(2-Cyclohexen-1-yl)aniline can be achieved through various methods. One common approach involves the reaction of cyclohexene with aniline under acidic conditions. For instance, using nitric acid (HNO3) and ammonium persulfate ((NH4)2S2O8) as reagents can yield high polymer yields .

Industrial Production Methods: Industrial production methods for p-(2-Cyclohexen-1-yl)aniline typically involve large-scale reactions under controlled conditions to ensure high purity and yield. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: p-(2-Cyclohexen-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

    Substitution: Electrophilic substitution reactions can occur on the aniline ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products:

    Oxidation: Quinones and other oxidized products.

    Reduction: Cyclohexane derivatives.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

Chemistry: p-(2-Cyclohexen-1-yl)aniline is used in the synthesis of various polymers and copolymers. It has been shown to improve solubility and introduce photoluminescent properties in polyaniline derivatives .

Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

Industry: In the industrial sector, p-(2-Cyclohexen-1-yl)aniline is used in the production of sensors and other electronic materials due to its conductive properties .

Mechanism of Action

The mechanism of action of p-(2-Cyclohexen-1-yl)aniline involves its interaction with various molecular targets. In resistive sensors, for example, the compound’s electrical conductivity changes in response to environmental factors such as humidity and ammonia concentration . This property is utilized in the design of sensitive detection devices.

Comparison with Similar Compounds

  • 2-(Cyclohexen-1-yl)aniline
  • Cyclohexylamine
  • Aniline

Comparison: p-(2-Cyclohexen-1-yl)aniline is unique due to the presence of both the cyclohexene ring and the aniline moiety. This combination imparts distinct chemical and physical properties, such as enhanced solubility and photoluminescence, which are not observed in simpler compounds like aniline or cyclohexylamine .

Properties

CAS No.

189269-90-7

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

4-cyclohex-2-en-1-ylaniline

InChI

InChI=1S/C12H15N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h2,4,6-10H,1,3,5,13H2

InChI Key

XZYDGGVWIJMXPF-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)C2=CC=C(C=C2)N

Origin of Product

United States

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